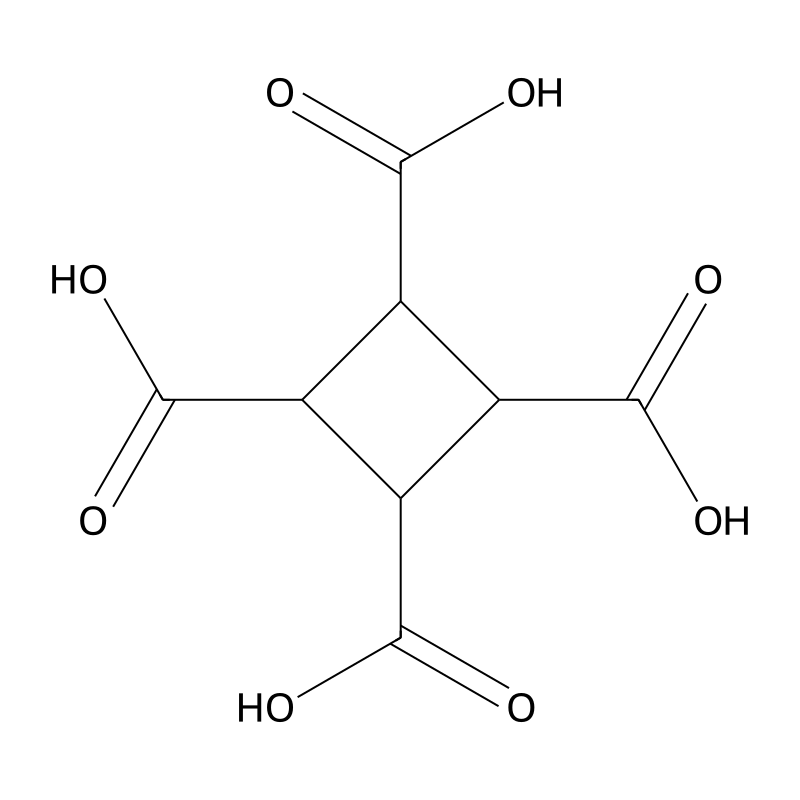

1,2,3,4-Cyclobutanetetracarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The multiple carboxylic acid groups on 1,2,3,4-Cyclobutanetetracarboxylic acid make it an interesting building block for organic synthesis. Carboxylic acids are versatile functional groups that can undergo various reactions, allowing for the creation of complex organic molecules. ()

Chemical Modifications

The carboxylic acid groups of 1,2,3,4-Cyclobutanetetracarboxylic acid could be used to attach various biomolecules or other functional groups to the molecule. This could be useful for creating new materials with specific properties or for studying the interactions between different molecules.

Biomedical Research

The small size and multiple functional groups of 1,2,3,4-Cyclobutanetetracarboxylic acid could make it a candidate for applications in medicinal chemistry or biochemistry. However, more research is needed to explore this possibility.

1,2,3,4-Cyclobutanetetracarboxylic acid is a cyclic compound with the molecular formula and a molecular weight of approximately 232.14 g/mol. It is classified as a tetracarboxylic acid due to the presence of four carboxyl functional groups attached to a cyclobutane ring. The compound appears as a white to yellow crystalline powder and has a melting point of around 239°C . Its unique structure contributes to its chemical reactivity and potential applications in various fields.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide from one or more of its carboxyl groups.

- Esterification: It can react with alcohols to form esters, which are often used in synthetic organic chemistry.

- Reduction: The carboxyl groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

Several methods exist for synthesizing 1,2,3,4-cyclobutanetetracarboxylic acid:

- Cyclization Reactions: Starting from linear precursors containing multiple carboxylic acid groups, cyclization can be achieved through heating or using catalysts.

- Oxidative Methods: Cyclobutane derivatives can be oxidized to introduce carboxyl groups at specific positions on the ring.

- Direct Synthesis: Some methods involve the direct functionalization of cyclobutane derivatives using carbon dioxide under high pressure and temperature conditions.

These synthetic routes allow for the production of this compound in laboratory settings .

1,2,3,4-Cyclobutanetetracarboxylic acid has potential applications in:

- Organic Synthesis: As a building block for more complex organic molecules.

- Polymer Chemistry: It can be used to create polyesters or other polymeric materials due to its tetracarboxylic nature.

- Pharmaceuticals: Investigated for potential use in drug development due to its unique structure and reactivity .

Interaction studies involving 1,2,3,4-cyclobutanetetracarboxylic acid focus on its reactivity with various biological molecules. These studies can help elucidate its potential roles in biochemical pathways or its utility as a drug candidate. The interactions may include binding studies with proteins or nucleic acids that could reveal insights into its biological mechanisms .

Several compounds share structural similarities with 1,2,3,4-cyclobutanetetracarboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2,3-Cyclopentanetricarboxylic Acid | C7H8O7 | Contains three carboxyl groups; five-membered ring |

| 1,2-Cyclohexanedicarboxylic Acid | C8H10O4 | Two carboxyl groups; six-membered ring |

| 1,2,3-Cyclopropanetricarboxylic Acid | C6H6O6 | Smaller three-membered ring; three carboxyl groups |

| 1,2-Cyclobutanedicarboxylic Acid | C6H8O4 | Two carboxyl groups; simpler structure |

The uniqueness of 1,2,3,4-cyclobutanetetracarboxylic acid lies in its four carboxyl groups arranged around a cyclobutane ring. This tetracarboxylic nature allows for distinct reactivity patterns compared to similar compounds with fewer functional groups.